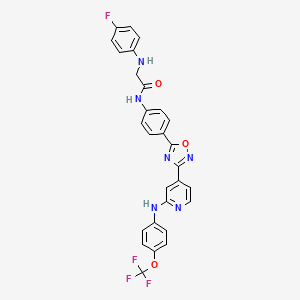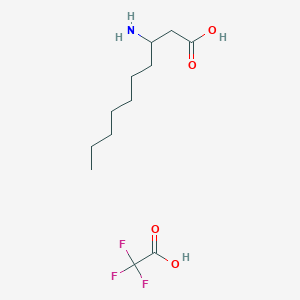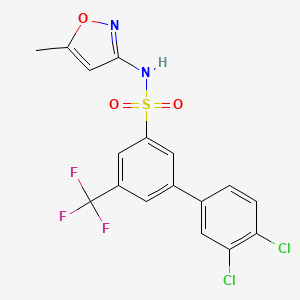
Cas9-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cas9-IN-1 is a small-molecule inhibitor of the CRISPR-associated protein 9 (Cas9). Cas9 is a key component of the CRISPR/Cas9 system, which is widely used for genome editing. This compound has been developed to modulate the activity of Cas9, providing a tool for controlling gene editing processes and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cas9-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. This involves optimizing reaction conditions, using larger reactors, and implementing stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Cas9-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cas9-IN-1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of Cas9 inhibitors.
Biology: Employed in experiments to control gene editing processes and investigate the role of specific genes.
Medicine: Potential therapeutic applications include controlling gene editing in clinical settings to treat genetic disorders.
Industry: Utilized in the development of new gene editing technologies and tools.
Mechanism of Action
Cas9-IN-1 exerts its effects by binding to the Cas9 protein, preventing it from forming a complex with guide RNA. This inhibits the ability of Cas9 to target and cleave specific DNA sequences, thereby controlling gene editing activity. The molecular targets include the active sites of Cas9, and the pathways involved are those related to DNA repair and gene regulation.
Comparison with Similar Compounds
Similar Compounds
Cas9-HF1: A high-fidelity variant of Cas9 with reduced off-target effects.
eCas9: An enhanced version of Cas9 with improved specificity.
Sniper-Cas9: Designed to minimize off-target activity.
Uniqueness
Cas9-IN-1 is unique in its ability to inhibit Cas9 activity through small-molecule interaction, offering a non-protein-based approach to control gene editing. This makes it a valuable tool for research and potential therapeutic applications where precise control of gene editing is required.
Properties
Molecular Formula |
C17H11Cl2F3N2O3S |
|---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H11Cl2F3N2O3S/c1-9-4-16(23-27-9)24-28(25,26)13-6-11(5-12(8-13)17(20,21)22)10-2-3-14(18)15(19)7-10/h2-8H,1H3,(H,23,24) |
InChI Key |
VATVDJGUYOUPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
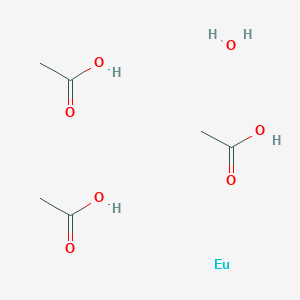
![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
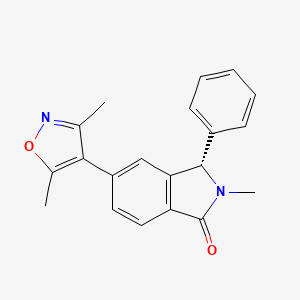
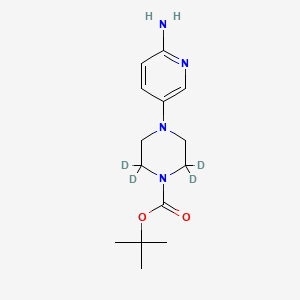
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
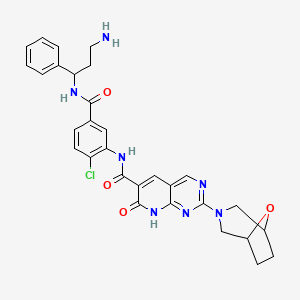
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12429623.png)

